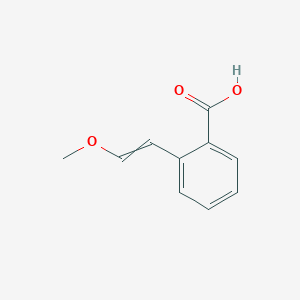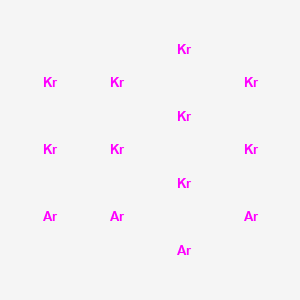
Argon;krypton
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argon and krypton are noble gases belonging to Group 18 of the periodic table. These elements are known for their chemical inertness due to their full valence electron shells. Despite their inert nature, compounds involving argon and krypton have been synthesized under specific conditions, revealing unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of argon and krypton compounds typically involves highly reactive species and extreme conditions. For instance, krypton difluoride (KrF₂) can be synthesized by reacting krypton with fluorine gas under ultraviolet light or electric discharge conditions . Similarly, argon compounds can be formed under specific conditions involving highly reactive intermediates .
Industrial Production Methods: Industrial production of argon and krypton involves the fractional distillation of liquefied air. This process separates the noble gases based on their boiling points. Argon is more abundant and is separated at a higher yield compared to krypton .
Análisis De Reacciones Químicas
Types of Reactions: Argon and krypton compounds primarily undergo oxidation and substitution reactions. Krypton difluoride (KrF₂) is a strong oxidizing agent and can react with various elements and compounds to form higher oxidation state products .
Common Reagents and Conditions: Common reagents for reactions involving krypton compounds include fluorine gas and other highly electronegative elements. Reactions are typically conducted under low temperatures and controlled environments to stabilize the reactive intermediates .
Major Products Formed: The major products formed from reactions involving krypton include krypton difluoride (KrF₂) and other krypton-fluorine compounds. Argon compounds are less common but can form under specific conditions .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, krypton compounds are used as strong oxidizing agents in various synthetic reactions. They are also studied for their unique bonding properties and reactivity .
Biology and Medicine: Argon has been investigated for its neuroprotective and organoprotective properties. Studies have shown that argon can provide protection against ischemic injuries and other pathological conditions .
Industry: Both argon and krypton are used in lighting applications. Argon is commonly used in incandescent and fluorescent lamps, while krypton is used in high-speed photography flashes and other specialized lighting .
Mecanismo De Acción
The mechanism of action for argon and krypton compounds involves their ability to form stable bonds with highly electronegative elements. For instance, krypton difluoride (KrF₂) forms through the interaction of krypton with fluorine under specific conditions, resulting in a stable compound with strong oxidizing properties . Argon’s protective effects in biological systems are thought to involve modulation of oxygen kinetics and cellular protection mechanisms .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to argon and krypton include other noble gas compounds such as xenon difluoride (XeF₂) and xenon hexafluoride (XeF₆). These compounds share similar properties due to their noble gas origins .
Uniqueness: Krypton compounds, such as krypton difluoride (KrF₂), are unique due to their strong oxidizing abilities and the specific conditions required for their synthesis. Argon compounds are less common but have unique applications in biological protection .
Conclusion
Argon and krypton compounds, though rare, exhibit unique properties and applications in various fields. Their synthesis requires specific conditions, and their reactivity is primarily with highly electronegative elements. These compounds continue to be of interest in scientific research and industrial applications.
Propiedades
Número CAS |
184914-36-1 |
|---|---|
Fórmula molecular |
Ar4Kr9 |
Peso molecular |
914 g/mol |
Nombre IUPAC |
argon;krypton |
InChI |
InChI=1S/4Ar.9Kr |
Clave InChI |
LITHAJAXNYVYIU-UHFFFAOYSA-N |
SMILES canónico |
[Ar].[Ar].[Ar].[Ar].[Kr].[Kr].[Kr].[Kr].[Kr].[Kr].[Kr].[Kr].[Kr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



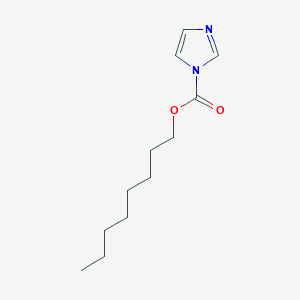
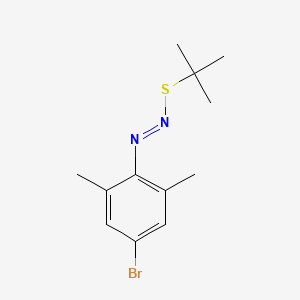
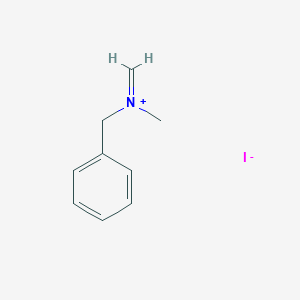
![{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14261414.png)
amino]-](/img/structure/B14261426.png)
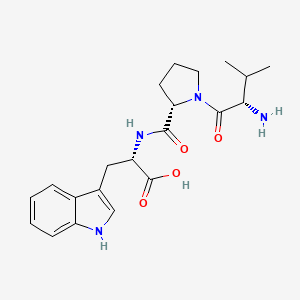
![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)
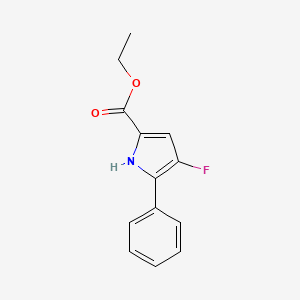

![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)


